1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea
Description
1-(3-methylphenyl)-3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea is a urea derivative featuring a dihydropyridazinone core substituted with 3-methylphenyl and 4-methylphenyl groups.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-6-8-17(9-7-15)19-10-11-20(26)25(24-19)13-12-22-21(27)23-18-5-3-4-16(2)14-18/h3-11,14H,12-13H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCHECMPTTUBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of dihydropyridazinone derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Aromatic Groups: The target compound’s 3- and 4-methylphenyl groups likely enhance hydrophobic interactions compared to Compound X’s furan and dihydropyridinone moieties . Linker Chemistry: The urea linkage in the target compound and contrasts with the acetamide in Compound X and carboxylic acid in . Urea’s dual hydrogen-bond donor/acceptor capacity may improve target engagement compared to acetamide or carboxylate linkers .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~378.43) is lower than (400.47), suggesting better compliance with Lipinski’s rules for oral bioavailability. However, the absence of ionizable groups (e.g., carboxylic acid in ) may reduce aqueous solubility.
Synthetic and Analytical Considerations :
- Structural determination of similar compounds (e.g., ) likely employed crystallographic tools like SHELXL and WinGX, as described in . These methods ensure accurate refinement of substituent geometries, critical for structure-activity relationship (SAR) studies.
Research Findings and Implications
- Binding Affinity: Compound X’s high affinity (−8.1 kcal/mol) suggests that dihydropyridazinone derivatives with heteroaromatic substituents (e.g., furan) are promising scaffolds. The target compound’s methylphenyl groups may optimize binding in hydrophobic pockets.
- Purity and Formulation : Most analogs (e.g., ) report 95% purity, indicating standardized synthesis protocols. The target compound’s formulation may benefit from excipients like trehalose, which weakly interacts with protein CDR3 regions .
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